1-Bromo-4-iso-butyloxy-2,6-dimethylbenzene
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Overview
Description
1-Bromo-4-iso-butyloxy-2,6-dimethylbenzene is an organic compound with the molecular formula C12H17BrO It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, two methyl groups, and an iso-butyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-iso-butyloxy-2,6-dimethylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 4-iso-butyloxy-2,6-dimethylbenzene using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity, often involving temperature control, solvent selection, and catalyst recycling.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-iso-butyloxy-2,6-dimethylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products
Substitution: 4-iso-Butyloxy-2,6-dimethylphenol (when hydroxide is used).
Oxidation: 4-iso-Butyloxy-2,6-dimethylbenzoic acid.
Reduction: 4-iso-Butyloxy-2,6-dimethylbenzene.
Scientific Research Applications
1-Bromo-4-iso-butyloxy-2,6-dimethylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-4-iso-butyloxy-2,6-dimethylbenzene involves its interaction with various molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the iso-butyloxy group can engage in hydrogen bonding and hydrophobic interactions. These interactions can influence the compound’s reactivity and binding affinity to specific targets.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2,6-dimethyl-4-hydroxybenzene: Similar structure but with a hydroxyl group instead of an iso-butyloxy group.
2-Bromo-1,4-dimethylbenzene: Lacks the iso-butyloxy group, making it less hydrophobic.
4-Bromo-m-xylene: Similar but without the iso-butyloxy group and different substitution pattern.
Uniqueness
1-Bromo-4-iso-butyloxy-2,6-dimethylbenzene is unique due to the presence of the iso-butyloxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s hydrophobicity and can influence its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C12H17BrO |
---|---|
Molecular Weight |
257.17 g/mol |
IUPAC Name |
2-bromo-1,3-dimethyl-5-(2-methylpropoxy)benzene |
InChI |
InChI=1S/C12H17BrO/c1-8(2)7-14-11-5-9(3)12(13)10(4)6-11/h5-6,8H,7H2,1-4H3 |
InChI Key |
MALUOMNAXSCDTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)OCC(C)C |
Origin of Product |
United States |
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